2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone
Description
Properties
IUPAC Name |
cycloheptyl-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5O/c15-9-8(10(16)12(18)13(19)11(9)17)14(20)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMRIXRWVYUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Cycloheptyl Magnesium Bromide
The synthesis begins with the preparation of cycloheptyl magnesium bromide, a critical intermediate for ketone formation. Bromocycloheptane reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The exothermic reaction is initiated at 40–60°C, with bromocycloheptane added dropwise to maintain controlled kinetics. Successful reagent formation is indicated by a sustained reflux and the disappearance of magnesium particles.
Coupling with Pentafluorobenzoyl Chloride
The cycloheptyl Grignard reagent is subsequently reacted with pentafluorobenzoyl chloride in THF at 0–5°C to minimize side reactions. The acyl chloride’s electrophilic carbonyl carbon undergoes nucleophilic attack by the Grignard reagent, yielding 2,3,4,5,6-pentafluorophenyl cycloheptyl ketone after aqueous workup. Quenching with dilute hydrochloric acid (pH 4–5) ensures protonation of residual magnesium species, followed by liquid-liquid extraction with ethyl acetate. Rotary evaporation and fractional distillation under reduced pressure (142–144°C at 15 mmHg) afford the product as a pale-yellow liquid with >99% purity.
Table 1: Grignard Method Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes acyl chloride decomposition |
| Solvent | Anhydrous THF | Enhances Grignard stability |
| Molar Ratio (Grignard:Acyl Chloride) | 1.1:1 | Ensures complete conversion |
Nucleophilic Aromatic Substitution Pathways
Displacement of Fluorine in Hexafluorobenzene
Despite the inherent stability of C–F bonds, the electron-withdrawing nature of the pentafluorophenyl group permits nucleophilic substitution under stringent conditions. Cycloheptyllithium, generated from bromocycloheptane and lithium metal, reacts with hexafluorobenzene at −78°C in dimethoxyethane (DME). The intermediate cycloheptylpentafluorobenzene is isolated via fractional crystallization and subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4). However, this method suffers from low yields (<30%) due to competing side reactions and over-oxidation.
Oxidative Challenges
The oxidation of cycloheptylpentafluorobenzene to the ketone necessitates precise control to prevent ring defluorination. Alternatives such as ozonolysis or ruthenium-catalyzed oxidation have been explored but result in decomposition of the aromatic system.
Friedel-Crafts Acylation Limitations
The electron-deficient pentafluorophenyl ring resists conventional Friedel-Crafts acylation due to poor electrophilic activation. Even with potent Lewis acids like aluminum trichloride, attempts to acylate hexafluorobenzene with cycloheptanecarbonyl chloride fail to produce detectable yields. Modifications, such as the use of directed ortho-metalation strategies, remain impractical given the fully substituted aromatic system.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A Suzuki-Miyaura approach employing cycloheptylboronic acid and pentafluorophenyl iodide in the presence of Pd(PPh3)4 and cesium carbonate has been investigated. While the coupling proceeds at 80°C in dioxane, the absence of a pre-existing ketone moiety necessitates post-coupling oxidation, complicating the synthetic route.
Carbonylative Cross-Coupling
Palladium-catalyzed carbonylative coupling between bromocycloheptane and pentafluorophenyl bromide under CO atmosphere (1 atm) offers a one-step route to the ketone. Using Xantphos as a ligand and DMF as solvent, this method achieves moderate yields (45–50%) but requires rigorous exclusion of moisture and oxygen.
Table 2: Cross-Coupling Method Performance
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Cs2CO3 | 28 | 92 |
| Carbonylative | Pd(OAc)2/Xantphos | 49 | 95 |
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone involves its interaction with various molecular targets. The highly electronegative fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .
Comparison with Similar Compounds
Structural and Chemical Properties
The molecular formula of 2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone is C₁₄H₁₁F₅O , with a molecular weight of 296.24 g/mol (estimated by adding a methylene unit to the cyclohexyl analog in ). Key features include:
- Electron-withdrawing pentafluorophenyl group : Enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles.
- Cycloheptyl ring : Introduces steric bulk and conformational flexibility compared to smaller rings like cyclohexyl.
Table 1: Comparative Structural Data of Selected Aryl Cycloalkyl Ketones
Substituent Effects: Fluorinated vs. Non-Fluorinated Aryl Groups
- Reactivity: The pentafluorophenyl group significantly increases the ketone’s electrophilicity. For example, methyl 2,3,4,5,6-pentafluorophenyl ketone undergoes intramolecular cyclization with sodium hydride to form benzofuran derivatives (). Non-fluorinated analogs like cyclohexyl(phenyl)methanone lack this enhanced reactivity due to the electron-donating nature of the phenyl group.
- Physical Properties: Fluorination raises boiling points and reduces solubility in polar solvents. Pentafluorophenyl cyclohexyl ketone () has a logP of 4.15, indicating high hydrophobicity, compared to logP ~3.5 for cyclohexyl(phenyl)methanone .
Cycloheptyl vs. Cyclohexyl Rings
- Steric Effects : The cycloheptyl ring in the target compound introduces greater steric hindrance and conformational flexibility than the cyclohexyl group in analogs. This may slow reaction kinetics in sterically demanding processes but improve stability in certain environments.
- Synthetic Accessibility : Cycloheptyl-containing ketones are less commonly reported than cyclohexyl derivatives (), suggesting synthetic challenges in ring formation or functionalization.
Reactivity in Organic Reactions
- Nucleophilic Additions: The electron-deficient carbonyl in fluorinated ketones facilitates nucleophilic attack. For instance, sodium hydride-mediated reactions of pentafluorophenyl ketones yield heterocycles (), whereas non-fluorinated ketones like cyclohexyl 4-methylphenyl ketone may require harsher conditions for similar transformations.
- Thermal Stability: Fluorinated aryl ketones exhibit higher thermal stability due to strong C–F bonds, making them suitable for high-temperature applications compared to non-fluorinated analogs.
Biological Activity
2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone is a fluorinated compound characterized by its cycloheptyl group attached to a pentafluorophenyl ring via a ketone functional group. The presence of multiple electronegative fluorine atoms significantly influences its chemical properties and biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The unique structure of this compound allows it to undergo various chemical reactions:
- Oxidation : The ketone can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
- Substitution : The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Electronegativity Effects : The highly electronegative fluorine atoms affect the compound's reactivity and binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interactions : Preliminary studies suggest interactions with enzymes involved in metabolic pathways.
- Anticancer Potential : Some studies have indicated potential antiproliferative activity against various cancer cell lines.
- Pharmaceutical Applications : The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Enantiomeric Reduction Studies : Research on the asymmetric reduction of fluorinated ketones has shown that specific enzymatic systems can yield optically pure compounds with potential applications in drug design .
- Antitumor Activity : Analogues of pentafluorophenyl compounds have demonstrated significant cytotoxicity against human cancer cell lines in vitro. For instance, cyclodepsipeptides derived from similar structures have shown promise due to their ability to inhibit cancer cell proliferation .
- Mechanistic Insights : Studies have elucidated the mechanisms through which these compounds exert their biological effects. For example, certain fluorinated compounds have been shown to disrupt membrane integrity in cancer cells .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential anticancer activity; enzyme interactions | Presence of cycloheptyl group |
| 2,3-Difluorophenyl cyclopentyl ketone | Moderate cytotoxicity against certain cell lines | Smaller cycloalkyl group |
| 3-Fluorophenyl cyclohexyl ketone | Limited enzyme interaction; lower potency | Less electronegative substituents |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4,5,6-pentafluorophenyl cycloheptyl ketone, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where cycloheptanoyl chloride reacts with pentafluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic acyl substitution using pre-functionalized cycloheptyl intermediates may be employed. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reagents significantly affect yield and purity. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize the structural integrity of this compound?
- Methodology :
- ¹⁹F NMR : Use CDCl₃ as a solvent and reference CFCl₃. The five distinct fluorine environments in the pentafluorophenyl group should resolve into a multiplet (δ ~ -140 to -160 ppm) .
- ¹H NMR : The cycloheptyl protons will show complex splitting (δ 1.5–2.5 ppm for methylene groups, δ ~3.0 ppm for ketone-adjacent protons).
- MS (EI) : Look for molecular ion peaks at m/z ≈ 294 (C₁₄H₁₁F₅O⁺) and fragmentation patterns indicative of cycloheptyl cleavage .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, humidity, temperature)?
- Methodology : Conduct accelerated stability studies by exposing the compound to UV light (254 nm), 40°C/75% relative humidity, and inert atmospheres (N₂). Monitor degradation via HPLC and track byproducts such as cycloheptanol (hydrolysis) or defluorinated aromatic derivatives. Store in amber vials at -20°C with desiccants to prevent hydrolysis and photolytic cleavage .
Advanced Research Questions
Q. How do electronic effects of the pentafluorophenyl group influence the ketone’s reactivity in nucleophilic addition reactions?
- Methodology : Perform computational DFT studies (e.g., Gaussian 16) to map electron density distribution. The strong electron-withdrawing nature of the pentafluorophenyl group polarizes the carbonyl, enhancing electrophilicity. Validate experimentally using Grignard reagents (e.g., MeMgBr) and compare reaction rates with non-fluorinated analogs. Kinetic studies (UV-Vis monitoring) can quantify activation barriers .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated ketones, particularly regarding bond-length anomalies?
- Methodology : Re-examine single-crystal X-ray diffraction data with high-resolution synchrotron sources. Compare with computational models (e.g., Cambridge Structural Database entries for analogous fluorinated ketones). Anomalies in C-F bond lengths (~1.32 Å vs. theoretical 1.34 Å) may arise from crystal packing effects or experimental resolution limits .
Q. How can the compound’s potential as a ligand in transition-metal catalysis be systematically evaluated?
- Methodology : Screen coordination behavior with Pd(II), Rh(I), and Ru(II) precursors using UV-Vis titration and cyclic voltammetry. Assess catalytic efficiency in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions. Compare turnover numbers (TONs) with ligands lacking fluorinated aryl groups to isolate electronic vs. steric contributions .
Data-Driven Analysis
Q. What statistical approaches are recommended for interpreting discrepancies in biological activity data across fluorinated ketone derivatives?
- Methodology : Apply multivariate analysis (PCA or PLS-DA) to datasets linking structural parameters (Hammett σ constants, logP) to bioactivity (e.g., enzyme inhibition IC₅₀). Outliers may arise from unaccounted variables like solvent polarity in assays or impurities in commercial samples .
Safety and Handling
Q. What precautions are critical when handling this compound in high-temperature reactions?
- Methodology : Avoid temperatures >150°C to prevent decomposition into toxic fluorinated byproducts (e.g., HF, carbonyl fluoride). Use Schlenk lines for inert atmosphere control and real-time gas monitoring (FTIR or MS) to detect hazardous emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
